6-O-反肉桂酰桃叶珊瑚苷 B

描述

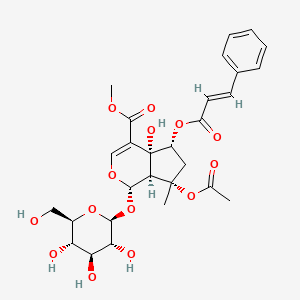

6-O-trans-Cinnamoylphlorigidoside B (6-OTCPB) is a natural product derived from the cinnamoylphloroglucinol (CPG) family of molecules. 6-OTCPB is a polyphenolic compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 6-OTCPB has been studied extensively in recent years due to its potential applications in the medical and pharmaceutical fields.

科学研究应用

分离和结构鉴定: 6-O-反肉桂酰桃叶珊瑚苷 B 从毛叶紫珠的枝叶 EtOH 提取物中分离,其结构通过广泛的光谱分析阐明 (Wang 等人,2010).

模式生物中的生物活性: 在对栀子果实的研究中,分离了包括 this compound 在内的化合物,并研究了它们对 Abeta 转基因果蝇模型中短期记忆的影响。一些化合物显示出对抗阿尔茨海默病的潜力 (Yu 等人,2009).

化学合成和衍生物: 对类似于 this compound 的酰化环烯醚萜苷的化学合成研究提供了对其结构和潜在应用的见解。研究从各种植物来源分离和表征了新的酰化环烯醚萜苷 (Hosny & Rosazza, 1998).

抗氧化性能: 一项研究对反-对羟基肉桂酸和反-芥子酸(肉桂酸的衍生物)进行了量子化学计算,以了解它们的强抗氧化性能。这些发现可以为类似于 this compound 的化合物的抗氧化潜力提供基础 (Urbaniak 等人,2012).

神经保护作用: 研究了相关化合物反肉桂醛的神经保护作用,突出了其对抗神经退行性疾病的潜在治疗应用。这为 this compound 在类似背景下的潜在研究方向提供了启示 (Pyo 等人,2013).

生产和生物转化研究: 使用工程化谷氨酸棒杆菌从反肉桂酸生产肉桂醛的研究提供了对生物转化和合成过程的见解,这些过程与 this compound 等化合物相关 (Son 等人,2022).

安全和危害

作用机制

Target of Action

The primary targets of 6-O-trans-Cinnamoylphlorigidoside B are currently unknown. This compound is a natural product of Callicarpa, Verbenaceae

Pharmacokinetics

It is known that this compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This suggests that it may have good bioavailability, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.

生化分析

Biochemical Properties

6-O-trans-Cinnamoylphlorigidoside B plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with metabolic enzymes, potentially affecting metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, 6-O-trans-Cinnamoylphlorigidoside B may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

6-O-trans-Cinnamoylphlorigidoside B exerts various effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By modulating this pathway, 6-O-trans-Cinnamoylphlorigidoside B can potentially influence the expression of genes involved in inflammatory responses and other cellular processes.

Molecular Mechanism

The molecular mechanism of 6-O-trans-Cinnamoylphlorigidoside B involves its interaction with various biomolecules. It can bind to specific enzymes, either inhibiting or activating them, depending on the context . This binding can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways. Additionally, 6-O-trans-Cinnamoylphlorigidoside B can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-O-trans-Cinnamoylphlorigidoside B can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 6-O-trans-Cinnamoylphlorigidoside B is relatively stable when stored at -20°C, but its efficacy may decrease over time if not stored properly . Long-term exposure to 6-O-trans-Cinnamoylphlorigidoside B in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of 6-O-trans-Cinnamoylphlorigidoside B vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical considerations in preclinical studies involving 6-O-trans-Cinnamoylphlorigidoside B.

Metabolic Pathways

6-O-trans-Cinnamoylphlorigidoside B is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . For instance, it may influence the activity of enzymes involved in carbohydrate metabolism, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways associated with 6-O-trans-Cinnamoylphlorigidoside B is crucial for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of 6-O-trans-Cinnamoylphlorigidoside B within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, 6-O-trans-Cinnamoylphlorigidoside B may be transported into cells via specific membrane transporters, influencing its intracellular concentration and subsequent biochemical effects .

Subcellular Localization

6-O-trans-Cinnamoylphlorigidoside B exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 6-O-trans-Cinnamoylphlorigidoside B is essential for comprehending its precise biochemical roles.

属性

IUPAC Name |

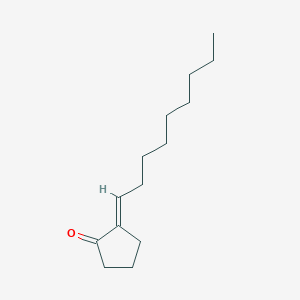

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c1-14(30)42-27(2)11-18(40-19(31)10-9-15-7-5-4-6-8-15)28(36)16(24(35)37-3)13-38-26(23(27)28)41-25-22(34)21(33)20(32)17(12-29)39-25/h4-10,13,17-18,20-23,25-26,29,32-34,36H,11-12H2,1-3H3/b10-9+/t17-,18-,20-,21+,22-,23-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFOXIVSWVZHOK-WYCHZZGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098719 | |

| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246012-25-8 | |

| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246012-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is known about the structure of 6-O-trans-Cinnamoylphlorigidoside B?

A1: 6-O-trans-Cinnamoylphlorigidoside B is a novel iridoid glycoside first isolated from the twigs and leaves of Callicarpa formosana var. formosana. [] While the study does not explicitly provide the molecular formula or weight, it states that the structure was elucidated by "extensive spectroscopic analysis." [] This suggests techniques like NMR and mass spectrometry were likely used to determine the structure, although the specific data is not provided in the abstract.

Q2: Has any research explored the potential biological activity of 6-O-trans-Cinnamoylphlorigidoside B?

A2: The provided research abstract focuses solely on the isolation and structural characterization of 6-O-trans-Cinnamoylphlorigidoside B. [] It does not mention any studies on its potential biological activity, pharmacological properties, or therapeutic applications. Further research is needed to explore these aspects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethylphenyl)-5-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole](/img/no-structure.png)